4-nitro-2-prop-2-ynoxyaniline
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Overview
Description
4-nitro-2-prop-2-ynoxyaniline is an organic compound with the molecular formula C9H8N2O3 It is a derivative of aniline, where the amino group is substituted with a nitro group and a prop-2-ynoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-prop-2-ynoxyaniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. The starting material, 4-nitroaniline, undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-prop-2-ynoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Propargyl bromide, potassium carbonate, DMF.
Major Products Formed
Oxidation: 4-amino-2-prop-2-ynoxyaniline.
Reduction: 4-nitroso-2-prop-2-ynoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-2-prop-2-ynoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-prop-2-ynoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-ynoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-nitroaniline: A simpler derivative of aniline with only a nitro group.
4-methoxy-2-nitroaniline: Contains a methoxy group instead of a prop-2-ynoxy group.
4-aminophenyl propargyl ether: Similar structure but lacks the nitro group.
Uniqueness
4-nitro-2-prop-2-ynoxyaniline is unique due to the presence of both a nitro group and a prop-2-ynoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-nitro-2-prop-2-ynoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h1,3-4,6H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOJTKLBQSEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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